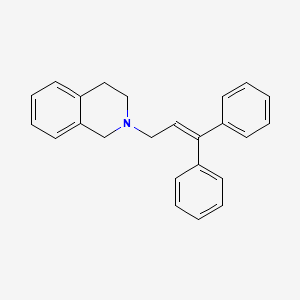![molecular formula C33H40Br4O10 B14167441 Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate is a complex organic compound with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of butane-1,4-diol, which can be synthesized from butane through oxidation to maleic anhydride followed by hydrogenation over copper chromite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form corresponding hydrocarbons.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of butane-1,4-diol can yield butanone, while reduction of the brominated compound can yield butane .
科学的研究の応用
This compound has a wide range of scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A simpler compound with similar hydroxyl groups but without the bromine atoms and other functional groups.
2,3-Dibromo-1,4-butanediol: Contains bromine atoms but lacks the additional phenyl and carboxylate groups.
1,4-Dibromo-2,3-butanedione: Contains bromine atoms and carbonyl groups but lacks the hydroxyl and phenyl groups.
特性
分子式 |
C33H40Br4O10 |
|---|---|
分子量 |
916.3 g/mol |
IUPAC名 |
butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20Br4O4.C10H10O4.C4H10O2/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h7-10,24-25H,3-6H2,1-2H3;3-6H,1-2H3;5-6H,1-4H2 |
InChIキー |
ZOBQLGHLDCOMEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO |
関連するCAS |
52408-60-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



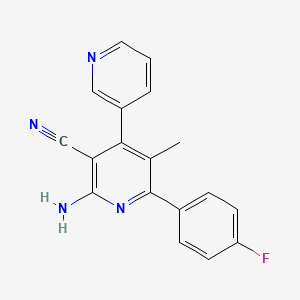
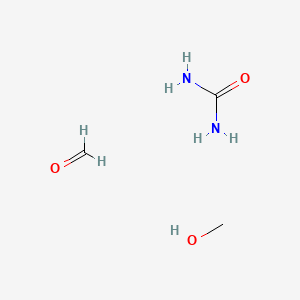
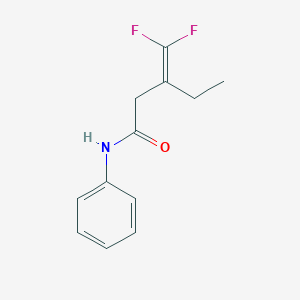
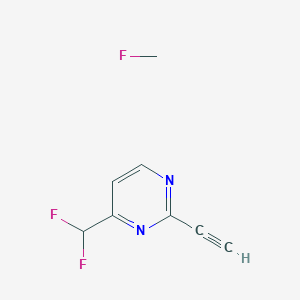
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
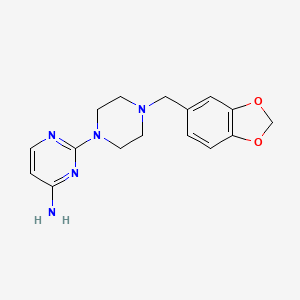

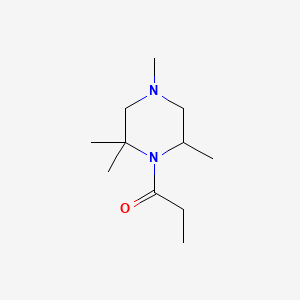
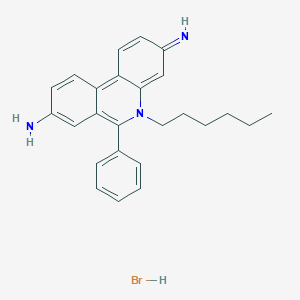
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
